![molecular formula C11H11ClO2 B1418971 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883519-13-9](/img/structure/B1418971.png)
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde is 1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde is a powder at room temperature .Scientific Research Applications
Synthesis of 2-(Alkylamino)-1-arylethanols : Benzaldehydes, including 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde, react with nonstabilized azomethine ylides to yield 5-aryloxazolidines. These intermediates are converted into 2-(alkylamino)-1-arylethanols, which have potential applications in pharmaceutical synthesis (Moshkin & Sosnovskikh, 2013).
Highly Stereoselective Synthesis of Epoxy-amides : The reaction of benzaldehydes with stabilized sulfur ylides leads to trans-3-phenyl-2,3-glycidamide derivatives. This process is relevant in the synthesis of complex organic molecules, including pharmaceuticals (Fernández, Durante-Lanes, & López-Herrera, 1990).
Synthesis of Roflumilast Impurity : A synthesis method for an impurity in crude Roflumilast, which involves the oxidation and acylation reactions of benzaldehyde derivatives, including 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde, is developed. This research is significant in pharmaceutical quality control (Zhang et al., 2014).
Optical Properties of Aluminum and Zinc Quinolates : The reaction of 4-Methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol, leading to aluminum and zinc complexes, showcases the potential of benzaldehyde derivatives in material science and photoluminescence applications (Barberis & Mikroyannidis, 2006).
Catalysis in Benzaldehyde Oxidation : A study on the oxidative properties of mesoporous Ti-SBA-15 in catalyzing the oxidation of benzyl alcohol to benzaldehyde reveals insights into catalysis, a key process in chemical manufacturing (Sharma, Soni, & Dalai, 2012).
Synthesis of Substituted 2-Aryl 4(3H)-Quinazolinones : Research demonstrates the synthesis of 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones from 5-chloro-2-nitrobenzoic acid and different benzaldehydes, illustrating the importance of benzaldehyde derivatives in developing new organic compounds (López et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEUHQWRUISSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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